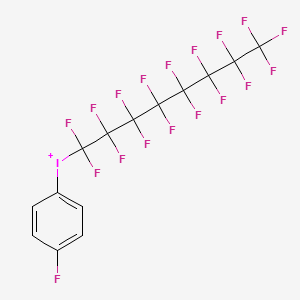
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorinated phenyl group and a highly fluorinated alkyl chain attached to an iodonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium typically involves the reaction of 4-fluoroiodobenzene with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the iodonium ion. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the synthesis while maintaining control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium involves its interaction with molecular targets through its iodonium ion. The compound can act as an electrophile, facilitating various chemical transformations. The fluorinated groups enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluorophenyl)(perfluorooctyl)iodonium
- (4-Fluorophenyl)(heptafluorobutyl)iodonium
- (4-Fluorophenyl)(nonafluorobutyl)iodonium
Uniqueness
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications where these characteristics are desired.
Eigenschaften
CAS-Nummer |
83609-26-1 |
|---|---|
Molekularformel |
C14H4F18I+ |
Molekulargewicht |
641.06 g/mol |
IUPAC-Name |
(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium |
InChI |
InChI=1S/C14H4F18I/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30/h1-4H/q+1 |
InChI-Schlüssel |
APSIFDAZVDGJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
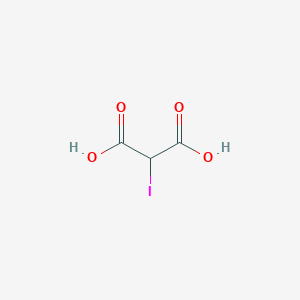

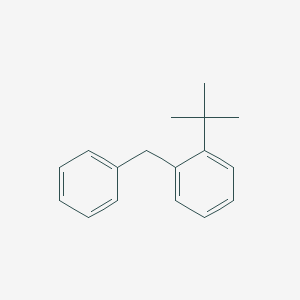


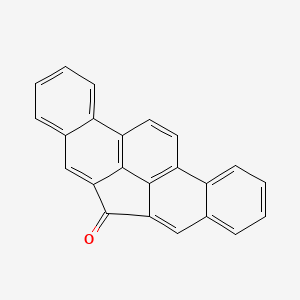
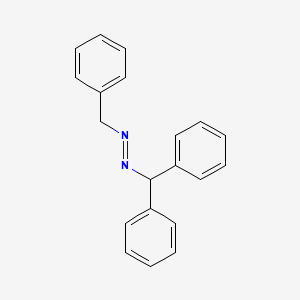
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
